molecular formula C15H10ClNO B12901901 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole CAS No. 130966-62-0

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole

Cat. No.: B12901901
CAS No.: 130966-62-0
M. Wt: 255.70 g/mol
InChI Key: IXCPZKALOGLVBS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group and a phenyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-phenylisoxazole typically involves a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from a precursor such as a hydroximoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-4-phenylisoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully reduced isoxazole ring.

    Substitution: The major products are substituted isoxazoles with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-Chlorophenyl)-4-phenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-Chlorophenyl)-1-methyl-1H-indole
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid

Uniqueness

3-(4-Chlorophenyl)-4-phenylisoxazole is unique due to its isoxazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

130966-62-0

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-14(10-18-17-15)11-4-2-1-3-5-11/h1-10H

InChI Key

IXCPZKALOGLVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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